

# Physical and chemical properties of 1-(2,2-Dimethoxyethyl)-2-nitrobenzene

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## Compound of Interest

Compound Name: 1-(2,2-Dimethoxyethyl)-2-nitrobenzene

Cat. No.: B1311213

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## An In-depth Technical Guide to 1-(2,2-Dimethoxyethyl)-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited experimental data is publicly available for **1-(2,2-Dimethoxyethyl)-2-nitrobenzene**. This guide compiles the available information and provides data from related compounds for reference. All data presented for compounds other than **1-(2,2-Dimethoxyethyl)-2-nitrobenzene** should be considered as estimations and not as experimentally determined values for the target compound.

## Introduction

**1-(2,2-Dimethoxyethyl)-2-nitrobenzene**, also known as ortho-nitrophenylacetaldehyde dimethyl acetal, is an organic compound with the chemical formula  $C_{10}H_{13}NO_4$ . Its structure features a nitro group and a dimethoxyethyl group attached to a benzene ring in an ortho configuration. This compound is of interest to researchers in organic synthesis and medicinal chemistry as a potential intermediate or building block for more complex molecules. The presence of both a nitroaromatic system and a protected aldehyde functionality (acetal) offers a range of possibilities for chemical transformations.

## Physicochemical Properties

There is a notable absence of experimentally determined physical and chemical properties for **1-(2,2-Dimethoxyethyl)-2-nitrobenzene** in publicly accessible literature. The following tables provide basic identifiers for the target compound and a compilation of experimental and predicted data for structurally related compounds to offer a comparative perspective.

## Compound Identification

Property	Value	Source
CAS Number	79844-33-0	[1]
Molecular Formula	C <sub>10</sub> H <sub>13</sub> NO <sub>4</sub>	[1]
Molecular Weight	211.21 g/mol	[1]
IUPAC Name	1-(2,2-Dimethoxyethyl)-2-nitrobenzene	-
Synonyms	o-Nitrophenylacetaldehyde dimethyl acetal	-

## Predicted and Comparative Physical Properties

No experimental data for the target compound was found. The table below presents predicted data for a closely related compound and experimental data for a precursor.

Property	1-(2,2-Dimethoxyethyl)-4,5-dimethyl-2-nitrobenzene (Predicted)	Phenylacetaldehyde dimethyl acetal (Experimental)
Boiling Point	322.9 ± 37.0 °C	219-221 °C at 754 mmHg
Density	1.124 ± 0.06 g/cm <sup>3</sup>	1.004 g/mL at 25 °C
Refractive Index	-	n <sub>20/D</sub> 1.493

Source for 1-(2,2-dimethoxyethyl)-4,5-dimethyl-2-nitrobenzene data:[2]. Source for Phenylacetaldehyde dimethyl acetal data:[3].

## Chemical Properties and Reactivity

The reactivity of **1-(2,2-Dimethoxyethyl)-2-nitrobenzene** is dictated by its two primary functional groups: the nitroaromatic ring and the dimethyl acetal.[4]

- **Nitroaromatic Group:** The nitro group is strongly electron-withdrawing, which deactivates the benzene ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta-position.[4] Conversely, it activates the ring for nucleophilic aromatic substitution. The nitro group can be readily reduced to an amino group, providing a key transformation for the synthesis of anilines.[4]
- **Dimethyl Acetal Group:** The dimethyl acetal serves as a protecting group for the aldehyde functionality.[4] Acetals are stable under neutral to strongly basic conditions but are readily hydrolyzed back to the corresponding aldehyde in the presence of aqueous acid.[5][6] This allows for the unmasking of the aldehyde at a desired stage in a synthetic sequence.

## Experimental Protocols

No specific experimental protocols for the synthesis or analysis of **1-(2,2-Dimethoxyethyl)-2-nitrobenzene** were found in the searched literature. The following are generalized or analogous protocols that may be adapted.

## Synthesis

A plausible synthetic route to **1-(2,2-Dimethoxyethyl)-2-nitrobenzene** is the nitration of (2,2-dimethoxyethyl)benzene. A general procedure for the nitration of an activated benzene ring is as follows:

### Analogous Synthesis: Nitration of an Aromatic Compound

- **Preparation of Nitrating Mixture:** A mixture of concentrated nitric acid and concentrated sulfuric acid (mixed acid) is carefully prepared by slowly adding nitric acid to sulfuric acid while cooling in an ice bath.
- **Reaction:** The starting material, (2,2-dimethoxyethyl)benzene, is dissolved in a suitable solvent (e.g., dichloromethane) and cooled in an ice bath. The cold mixed acid is then added dropwise to the solution with vigorous stirring, maintaining a low temperature (typically 0-10 °C).

- **Quenching:** After the reaction is complete (monitored by TLC), the reaction mixture is poured onto crushed ice.
- **Work-up:** The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent. The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine, and then dried over an anhydrous salt (e.g.,  $\text{Na}_2\text{SO}_4$ ).
- **Purification:** The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired ortho and para isomers.

This is a generalized protocol and would require optimization for the specific substrate.

## Analytical Methods

Nitroaromatic compounds are typically analyzed using chromatographic techniques.

- **Gas Chromatography-Mass Spectrometry (GC-MS):** This technique is well-suited for the analysis of volatile and semi-volatile nitroaromatic compounds.
- **High-Performance Liquid Chromatography (HPLC):** HPLC with a UV detector is a common method for the analysis of nitroaromatics, particularly for less volatile compounds or for monitoring reaction progress.

## Spectroscopic Data

No experimental spectra for **1-(2,2-Dimethoxyethyl)-2-nitrobenzene** are available. The following describes the expected spectral characteristics based on the functional groups present and data from related compounds.

### $^1\text{H}$ NMR Spectroscopy

Based on the structure and data for similar compounds, the expected proton NMR signals are:

- **Aromatic Protons:** Signals in the range of 7.0-8.5 ppm. The ortho-substitution pattern will lead to a complex splitting pattern. For nitrobenzene, the ortho protons are the most deshielded.<sup>[7]</sup>
- **Acetal Methine Proton** ( $-\text{CH}(\text{OCH}_3)_2$ ): A triplet around 4.5-5.0 ppm.

- Methylene Protons ( $-\text{CH}_2-$ ): A doublet coupled to the acetal methine proton, likely in the range of 3.0-3.5 ppm.
- Methoxy Protons ( $-\text{OCH}_3$ ): A singlet integrating to six protons, typically around 3.3-3.6 ppm.

## $^{13}\text{C}$ NMR Spectroscopy

Expected carbon NMR signals include:

- Aromatic Carbons: Signals between 120-150 ppm. The carbon bearing the nitro group (ipso-carbon) will be significantly deshielded. For nitrobenzene, the ipso-carbon appears around 148 ppm.<sup>[7]</sup>
- Acetal Carbon ( $-\text{CH}(\text{OCH}_3)_2$ ): A signal around 100-105 ppm.
- Methylene Carbon ( $-\text{CH}_2-$ ): A signal in the range of 35-45 ppm.
- Methoxy Carbons ( $-\text{OCH}_3$ ): A signal around 50-55 ppm.

## Infrared (IR) Spectroscopy

Characteristic IR absorption bands are expected for the functional groups:

- Nitro Group ( $\text{NO}_2$ ): Strong asymmetric and symmetric stretching vibrations around 1520-1560  $\text{cm}^{-1}$  and 1345-1385  $\text{cm}^{-1}$ , respectively.
- C-O (Acetal): Stretching vibrations in the region of 1050-1150  $\text{cm}^{-1}$ .
- Aromatic C-H: Stretching vibrations above 3000  $\text{cm}^{-1}$ .
- Aromatic C=C: Stretching vibrations in the 1450-1600  $\text{cm}^{-1}$  region.

## Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak ( $\text{M}^+$ ) would be expected at  $m/z$  211. Common fragmentation patterns would likely involve the loss of a methoxy group ( $-\text{OCH}_3$ ) to give a fragment at  $m/z$  180, and cleavage of the C-C bond between the methylene and the acetal carbon.

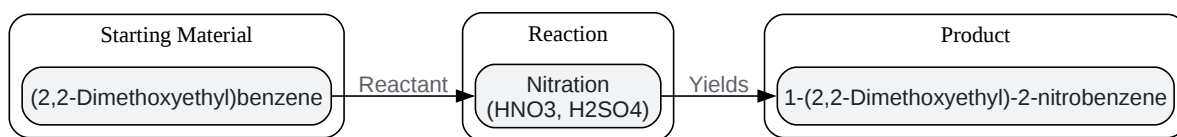
## Safety and Handling

No specific Safety Data Sheet (SDS) for **1-(2,2-Dimethoxyethyl)-2-nitrobenzene** is available. The following are general safety precautions for handling nitroaromatic compounds.

Nitroaromatic compounds are often toxic and should be handled with appropriate care.<sup>[8][9]</sup> They can be harmful if inhaled, ingested, or absorbed through the skin. It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.<sup>[10]</sup> Aromatic nitro compounds can be oxidizing agents and may react vigorously with reducing agents.<sup>[11]</sup> They may also be sensitive to light and heat.<sup>[11]</sup> Always consult the SDS for any chemical before use and follow established laboratory safety procedures.<sup>[10]</sup>

## Visualizations

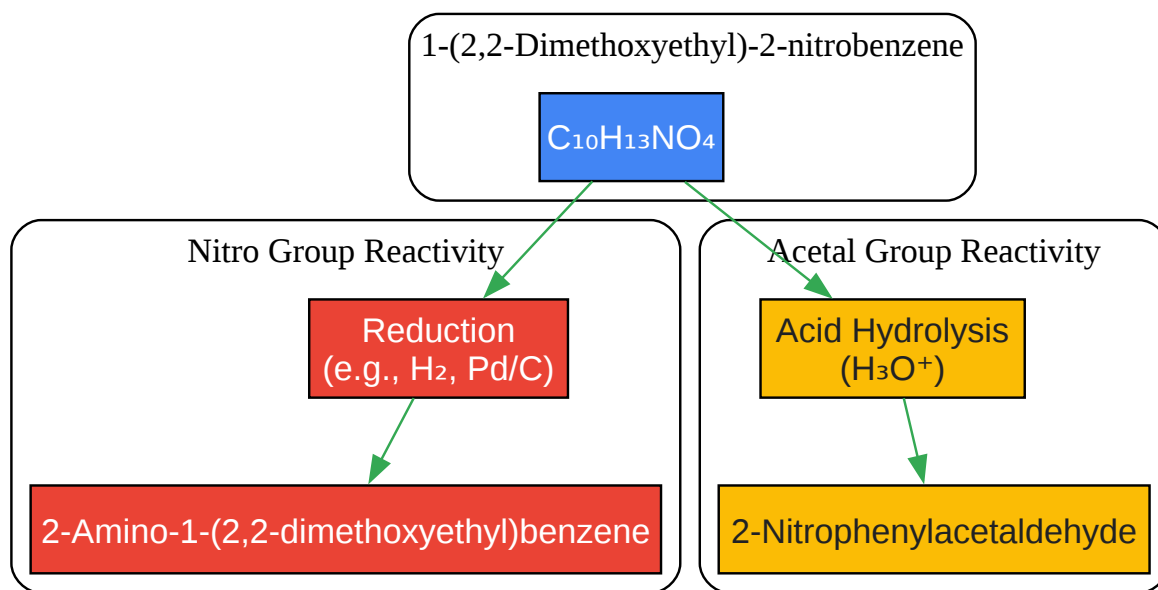
### Synthesis Workflow



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Caption: A simplified workflow for the synthesis of **1-(2,2-Dimethoxyethyl)-2-nitrobenzene**.

## Reactivity of Functional Groups



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Caption: Key chemical transformations of the nitro and acetal functional groups.

## Acetal Hydrolysis Mechanism



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Caption: Stepwise mechanism for the acid-catalyzed hydrolysis of an acetal to an aldehyde.

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